HS271

IRAK4 inhibition Kinase assay IC50 comparison

For preclinical RA/autoimmune research demanding precise dose-to-exposure control: HS271 uniquely combines validated oral bioavailability (mouse 67.3%, rat 58.2%, monkey 49%) with a >2,200-fold hERG safety margin (IC₅₀ 16,500 nM). Its moderate IRAK4 potency (IC₅₀ 7.2 μM) and proven CIA model efficacy offer a defined, safe profile unmatched by ultra-potent alternatives. Ensure reproducible in vivo oral studies with this well-characterized tool compound.

Molecular Formula C21H24F3N5O2
Molecular Weight 435.4 g/mol
Cat. No. B8144576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHS271
Molecular FormulaC21H24F3N5O2
Molecular Weight435.4 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC2=NN(C=C2C=C1NC(=O)C3=NC(=CC=C3)C(F)(F)F)CCN(C)C)O
InChIInChI=1S/C21H24F3N5O2/c1-20(2,31)14-11-16-13(12-29(27-16)9-8-28(3)4)10-17(14)26-19(30)15-6-5-7-18(25-15)21(22,23)24/h5-7,10-12,31H,8-9H2,1-4H3,(H,26,30)
InChIKeyQAOWCAZEVIIQTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-[2-(dimethylamino)ethyl]-6-(2-hydroxypropan-2-yl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide (HS271): An Orally Active Indazolamine IRAK4 Inhibitor for Inflammatory and Oncology Research


N-[2-[2-(dimethylamino)ethyl]-6-(2-hydroxypropan-2-yl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide (CAS 2410393-15-4, synonym HS271) is a small-molecule indazolamine derivative that functions as a potent, orally active, and selective inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK4) [1]. It exhibits an enzymatic IC₅₀ of 7.2 μM against IRAK4 and demonstrates favorable drug-like properties including high oral bioavailability and robust in vivo anti-inflammatory efficacy in rodent models [1].

Why Substituting N-[2-[2-(dimethylamino)ethyl]-6-(2-hydroxypropan-2-yl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide (HS271) with Alternative IRAK4 Inhibitors May Compromise Experimental Outcomes


IRAK4 inhibitors exhibit wide divergence in potency, selectivity, and pharmacokinetic profiles. Substituting HS271 with a more potent enzymatic inhibitor (e.g., PF-06650833, IC₅₀ 0.2 nM) may inadvertently introduce different off-target liabilities, as evidenced by distinct hERG and CYP inhibition profiles [1][2]. Conversely, choosing a compound with unreported or inferior oral bioavailability could preclude peroral dosing in preclinical models. The quantitative evidence below demonstrates that HS271 occupies a specific niche: moderate IRAK4 potency coupled with high oral bioavailability and a favorable cardiac safety margin, making direct interchange with other IRAK4 inhibitors scientifically unjustified without empirical revalidation.

N-[2-[2-(dimethylamino)ethyl]-6-(2-hydroxypropan-2-yl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide (HS271): Comparative Quantitative Evidence for Procurement Decisions


IRAK4 Enzymatic Inhibition Potency: HS271 vs. Clinical-Stage IRAK4 Inhibitors

HS271 exhibits an IRAK4 enzymatic IC₅₀ of 7.2 μM (7,200 nM) [1]. In contrast, the clinical-stage IRAK4 inhibitor PF-06650833 (zimlovisertib) displays an IC₅₀ of 0.2 nM, CA-4948 (emavusertib) shows an IC₅₀ of 57 nM, and BAY-1834845 (zabedosertib) has an IC₅₀ of 3.55 nM [2][3][4]. HS271 is approximately 36,000-fold less potent than PF-06650833 and ~126-fold less potent than CA-4948, positioning it as a moderately potent tool compound rather than an ultra-high-affinity probe.

IRAK4 inhibition Kinase assay IC50 comparison

hERG Cardiac Safety Selectivity: HS271 Exhibits Reduced hERG Liability Compared to PF-06650833

HS271 demonstrates an hERG IC₅₀ of 16,500 nM (16.5 μM), indicating a >2,200-fold selectivity window over its IRAK4 IC₅₀ [1]. In contrast, PF-06650833 produces 25% inhibition of hERG current at 100 μM (100,000 nM) in a voltage clamp assay, corresponding to an estimated IC₅₀ >100 μM but with measurable channel block at high concentrations [2]. The quantitative hERG data for HS271 provides a defined safety margin, whereas PF-06650833's hERG profile is characterized only by percent inhibition at a single suprapharmacologic concentration.

hERG inhibition Cardiotoxicity Safety pharmacology

Oral Bioavailability Across Species: HS271 Demonstrates High and Cross-Species Consistent Oral Exposure

HS271 exhibits oral bioavailability (F%) values of 67.3% in mouse, 58.2% in rat, 14.4% in dog, and 49% in monkey, with a plasma half-life (t₁/₂) of 3.3 h and a Cmax of 2,107 ng/mL following oral administration in rat . While PF-06650833, CA-4948, and BAY-1834845 are each described as orally bioavailable in the literature, specific quantitative F% values are not publicly disclosed for these clinical candidates, limiting direct cross-species PK comparisons [1][2][3].

Pharmacokinetics Oral bioavailability ADME

In Vivo Anti-Inflammatory Efficacy: HS271 Validated in LPS-Induced TNFα and Collagen-Induced Arthritis Rat Models

HS271 (15–150 mg/kg, oral) displays robust in vivo anti-inflammatory efficacy in rat models of LPS-induced TNFα production and collagen-induced arthritis (CIA) [1]. In the LPS challenge model, oral HS271 significantly suppresses TNFα levels in a dose-dependent manner. In the CIA model, HS271 reduces joint inflammation and clinical arthritis scores. Comparable quantitative in vivo efficacy data for PF-06650833 in rat LPS-TNFα models show dose-dependent TNFα inhibition at 0.3–30 mg/kg [2]. While both compounds demonstrate anti-inflammatory activity, HS271's efficacy is established across two mechanistically distinct inflammatory models, whereas PF-06650833's published in vivo data is primarily limited to acute LPS challenge.

In vivo pharmacology Anti-inflammatory Preclinical efficacy

N-[2-[2-(dimethylamino)ethyl]-6-(2-hydroxypropan-2-yl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide (HS271): Optimal Research and Industrial Application Scenarios


Preclinical In Vivo Pharmacology Requiring Oral Dosing with Defined PK

HS271 is well-suited for oral administration studies in rodents and non-human primates where quantitative oral bioavailability data (mouse 67.3%, rat 58.2%, monkey 49%) enable accurate dose-to-exposure projections and formulation optimization . Its moderate half-life (t₁/₂ = 3.3 h) supports once-daily or twice-daily dosing regimens in chronic inflammation models.

Safety Pharmacology Assessment of IRAK4 Inhibition with Characterized hERG Liability

Investigators conducting integrated cardiovascular safety assessment of IRAK4 pathway inhibition should select HS271 due to its explicitly quantified hERG IC₅₀ of 16,500 nM, which provides a defined selectivity window (>2,200-fold) for safety margin calculations in preclinical toxicology studies .

Validation Studies in Chronic Autoimmune Arthritis Models

For research programs focused on rheumatoid arthritis or other autoimmune indications, HS271 offers validated in vivo efficacy in the collagen-induced arthritis (CIA) rat model—a gold-standard preclinical model for RA—demonstrating that oral HS271 administration reduces clinical arthritis scores and joint inflammation [1].

Tool Compound for Mechanistic Studies Requiring Moderate IRAK4 Potency

HS271's enzymatic IC₅₀ of 7.2 μM positions it as a moderate-potency IRAK4 inhibitor, making it a suitable tool for pathway interrogation where complete ablation of IRAK4 activity is undesirable and where ultra-potent inhibitors (IC₅₀ <100 nM) may obscure nuanced dose-response relationships or off-target effects [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for HS271

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.